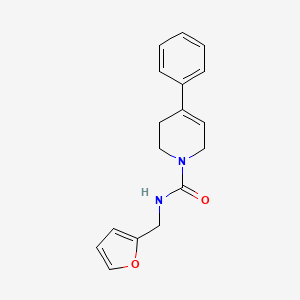![molecular formula C14H23N3O2 B7455062 6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPDD and is synthesized through a specific process that involves the reaction of several chemical compounds. In
作用机制
The mechanism of action of MPDD is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. MPDD is believed to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPDD has been shown to have a range of biochemical and physiological effects. In animal studies, MPDD has been shown to decrease locomotor activity and increase the duration of sleep. MPDD has also been shown to have anxiolytic and anticonvulsant effects. In vitro studies have shown that MPDD can modulate the activity of the GABA receptor and inhibit the reuptake of dopamine and norepinephrine.
实验室实验的优点和局限性
One of the major advantages of using MPDD in lab experiments is its specificity. MPDD has a specific mechanism of action and can be used to study the effects of drugs on the GABA receptor. However, one of the limitations of using MPDD is its potential toxicity. MPDD has been shown to have toxic effects in animal studies, and caution should be taken when handling this compound.
未来方向
There are several future directions for research on MPDD. One area of research could be the development of new drugs based on the structure of MPDD. Another area of research could be the study of the long-term effects of MPDD on the central nervous system. Additionally, research could be conducted to better understand the mechanism of action of MPDD and its interactions with other neurotransmitter systems. Finally, research could be conducted to investigate the potential therapeutic applications of MPDD in the treatment of neurological disorders.
Conclusion:
In conclusion, MPDD is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The synthesis of MPDD involves the reaction of several chemical compounds, and its mechanism of action is believed to involve the modulation of the GABA receptor. MPDD has a range of biochemical and physiological effects, and caution should be taken when handling this compound due to its potential toxicity. There are several future directions for research on MPDD, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in the treatment of neurological disorders.
合成方法
The synthesis of MPDD involves the reaction of several chemical compounds, including 2,4-pentanedione, 1,2-diaminopropane, and pyrrolidine. The process starts with the reaction of 2,4-pentanedione and 1,2-diaminopropane in the presence of a catalyst, which results in the formation of a cyclic intermediate. This intermediate is then reacted with pyrrolidine to form MPDD.
科学研究应用
MPDD has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, MPDD can be used as a lead compound to develop new drugs for the treatment of various diseases. In drug discovery, MPDD can be used as a tool to study the mechanism of action of drugs and their interactions with biological systems. In neuroscience research, MPDD can be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
6-methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-6-2-3-7-14(11)12(18)17(13(19)15-14)10-16-8-4-5-9-16/h11H,2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUBQQAGFURRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

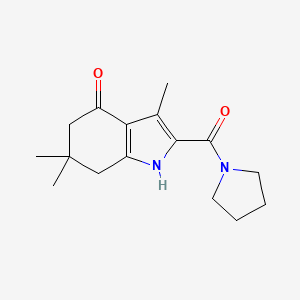

![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
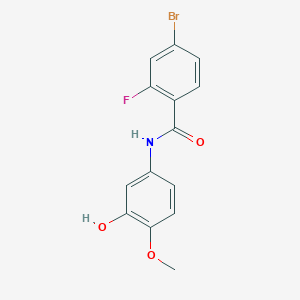
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

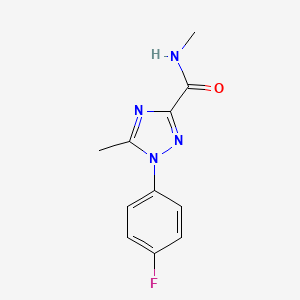
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
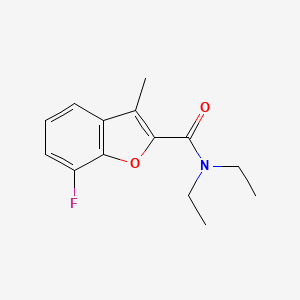
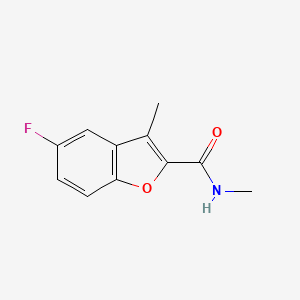
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)
